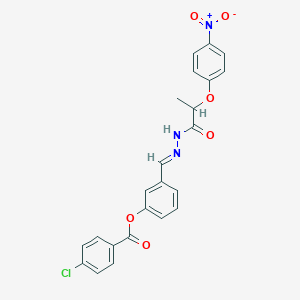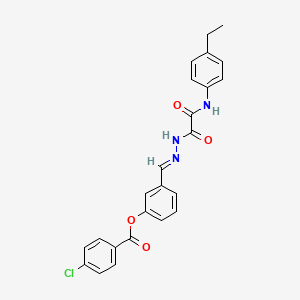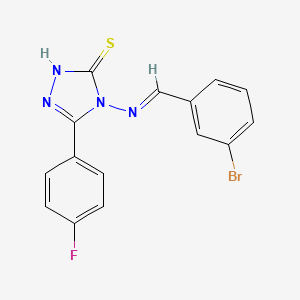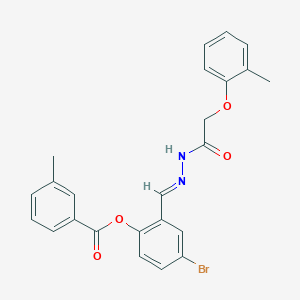![molecular formula C34H38N2O7 B12024964 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024964.png)
4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on ist eine komplexe organische Verbindung mit der Summenformel C34H38N2O7 und einer Molekülmasse von 586,691 g/mol Diese Verbindung ist bekannt für ihre einzigartigen Strukturmerkmale, darunter ein Pyrrol-2-on-Kern, der mit verschiedenen funktionellen Gruppen wie Benzyloxy-, Ethoxy-, Hydroxy- und Morpholinylgruppen substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung des Pyrrol-2-on-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers erreicht.
Einführung von Substituenten: Die Benzyloxy-, Ethoxy-, Hydroxy- und Morpholinylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt, die häufig Reagenzien wie Benzylchlorid, Ethyliodid und Morpholin verwenden.
Endgültige Assemblierung: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengesetzt, häufig unter kontrollierten Bedingungen wie bestimmten Temperaturen und pH-Werten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung automatisierter Reaktoren, kontinuierlicher Fließsysteme und fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrol-2-one Core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of Substituents: The benzyloxy, ethoxy, hydroxy, and morpholinyl groups are introduced through various substitution reactions, often involving reagents such as benzyl bromide, ethyl iodide, and morpholine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppen können zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die Benzyloxy- und Ethoxygruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Benzyloxy- oder Ethoxygruppen zu substituieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxygruppen Ketone oder Aldehyde ergeben, während die Reduktion der Carbonylgruppen Alkohole ergeben würde.
Wissenschaftliche Forschungsanwendungen
4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator bei chemischen Reaktionen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Dazu können gehören:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet.
Rezeptorbindung: Sie kann an bestimmte Rezeptoren auf Zelloberflächen binden und deren Aktivität modulieren.
Signaltransduktionswege: Sie kann verschiedene intrazelluläre Signalwege beeinflussen, was zu Veränderungen der Zellfunktionen führt.
Wissenschaftliche Forschungsanwendungen
4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating their activity.
Signal Transduction Pathways: It may affect various intracellular signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on
- 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-on
Einzigartigkeit
Die Einzigartigkeit von 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on liegt in seiner spezifischen Kombination von funktionellen Gruppen und seinen potenziellen biologischen Aktivitäten. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Bindungsaffinitäten, Selektivitäten und biologischen Wirkungen aufweisen, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C34H38N2O7 |
|---|---|
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H38N2O7/c1-3-42-29-21-25(10-12-27(29)37)31-30(33(39)34(40)36(31)15-7-14-35-16-18-41-19-17-35)32(38)26-11-13-28(23(2)20-26)43-22-24-8-5-4-6-9-24/h4-6,8-13,20-21,31,37-38H,3,7,14-19,22H2,1-2H3/b32-30+ |
InChI-Schlüssel |
YDGIBFIRDKZEGB-NHQGMKOOSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN5CCOCC5)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN5CCOCC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12024894.png)
![3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide](/img/structure/B12024901.png)




![1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12024931.png)


![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12024962.png)
![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)
![3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)
